molecular formula C11H14O2 B14267898 1,3-Dioxolane, 4-ethyl-2-phenyl- CAS No. 176444-66-9

1,3-Dioxolane, 4-ethyl-2-phenyl-

Cat. No.: B14267898
CAS No.: 176444-66-9
M. Wt: 178.23 g/mol
InChI Key: KTFCOAMFYXAAHS-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.

Properties

CAS No.

176444-66-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

KTFCOAMFYXAAHS-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(O1)C2=CC=CC=C2

Origin of Product

United States

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